molecular formula C23H24FN3O2 B1678444 Pirenperone CAS No. 75444-65-4

Pirenperone

Cat. No.: B1678444
CAS No.: 75444-65-4
M. Wt: 393.5 g/mol
InChI Key: HXCNRYXBZNHDNE-UHFFFAOYSA-N
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Description

Pirenperone is a chemical compound known for its role as a serotonin receptor antagonist. It is described as an antipsychotic and tranquilizer, although it was never marketed for clinical use. This compound is a relatively selective antagonist of the serotonin 5-HT2 receptors and has been used extensively in scientific research to study the serotonin system .

Mechanism of Action

Target of Action

Pirenperone is a serotonin receptor antagonist . It is a relatively selective antagonist of the serotonin 5-HT2 receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, anxiety, and schizophrenia among other functions.

Mode of Action

As a serotonin 5-HT2 receptor antagonist , this compound works by binding to these receptors and blocking their activation by serotonin . This prevents the serotonin from exerting its typical effects, leading to changes in the transmission of signals within the brain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin system . By blocking the 5-HT2 receptors, this compound disrupts the normal functioning of this system. The downstream effects of this disruption can vary widely, as the serotonin system is involved in a multitude of neurological processes.

Result of Action

This compound’s action as a serotonin 5-HT2 receptor antagonist leads to a decrease in the effects of serotonin in the brain . This can result in a variety of effects, depending on the specific neurological processes that are being affected. For example, it has been found to block the effects of lysergic acid diethylamide (LSD) in animals .

Biochemical Analysis

Biochemical Properties

Pirenperone interacts with the serotonin 5-HT2 receptors . It is a relatively selective antagonist of these receptors, which means it binds to these receptors and blocks their activity . This interaction plays a significant role in its biochemical reactions .

Cellular Effects

This compound has shown promise in treating Fragile X syndrome, a rare genetic disorder, in a mouse model . The beneficial effects of this compound were likely associated with a significant increase in the activity of the FMR1 gene, which is deficient in Fragile X . This suggests that this compound influences cell function, including impact on cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the serotonin 5-HT2 receptors and blocking their activity . This binding interaction with the receptors leads to changes in gene expression, specifically an increase in the activity of the FMR1 gene .

Temporal Effects in Laboratory Settings

It has been observed that this compound can rescue cognitive and behavioral impairments in a mouse model of Fragile X syndrome . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

It has been observed that this compound can rescue cognitive and behavioral impairments in a mouse model of Fragile X syndrome . This suggests that this compound may have a therapeutic effect at certain dosages.

Metabolic Pathways

Given its interaction with the serotonin 5-HT2 receptors , it is likely that this compound is involved in the serotonin pathway.

Transport and Distribution

Given its ability to bind to the serotonin 5-HT2 receptors , it is likely that this compound is transported and distributed within cells and tissues via these receptors.

Subcellular Localization

Given its interaction with the serotonin 5-HT2 receptors , it is likely that this compound is localized to the areas of the cell where these receptors are present.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pirenperone can be synthesized through a multi-step process involving the condensation of various intermediates. One common method involves the reaction of 4-fluorobenzoyl chloride with piperidine to form 4-fluorobenzoylpiperidine. This intermediate is then reacted with 2-methylpyrido[1,2-a]pyrimidin-4-one under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The process would involve careful control of temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Pirenperone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Pirenperone has been used in a variety of scientific research applications, including:

Comparison with Similar Compounds

  • Ketanserin
  • Altanserin
  • Setoperone
  • Risperidone
  • Ocaperidone

Comparison: Pirenperone is unique in its relatively selective antagonism of serotonin 5-HT2 receptors. Compared to other similar compounds like Ketanserin and Altanserin, this compound has been particularly useful in research for elucidating the role of 5-HT2A receptors in the effects of serotonergic psychedelics. Its ability to block the effects of lysergic acid diethylamide (LSD) in animal models has been a significant contribution to understanding the serotonin system .

Properties

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-16-20(23(29)27-12-3-2-4-21(27)25-16)11-15-26-13-9-18(10-14-26)22(28)17-5-7-19(24)8-6-17/h2-8,12,18H,9-11,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCNRYXBZNHDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045182
Record name Pirenperone
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Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

75444-65-4
Record name Pirenperone
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Record name Pirenperone [USAN:INN:BAN]
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Record name Pirenperone
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Synthesis routes and methods

Procedure details

A mixture of 5 parts of 3-(2-chloroethyl)-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one, 4.9 parts of (4-fluorophenyl)(4-piperidinyl)-methanone hydrochloride, 5 parts of sodium carbonate and 160 parts of 4-methyl-2-pentanone is stirred and refluxed for 24 hours. The reaction mixture is cooled, washed with water and the layers are separated. The organic phase is dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (92:8 by volume) as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from a mixture of ethanol and 1,1'-oxybisethane, yielding 3 parts of 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 139° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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